molecular formula C11H18N4O4 B1676747 Morinidazole CAS No. 92478-27-8

Morinidazole

Katalognummer: B1676747
CAS-Nummer: 92478-27-8
Molekulargewicht: 270.29 g/mol
InChI-Schlüssel: GAZGHCHCYRSPIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Treatment of Pelvic Inflammatory Disease

Morinidazole has been primarily studied for its effectiveness in treating pelvic inflammatory disease (PID). A multicenter, double-blind, randomized study demonstrated that a 14-day course of intravenous this compound (500 mg twice daily) was clinically and bacteriologically effective in women with PID. The clinical resolution rate reached 96.86% , with a bacteriological success rate of 100% in the microbiologically valid population . The drug showed fewer adverse events compared to ornidazole, making it a safer alternative for patients .

Table 1: Efficacy of this compound vs. Ornidazole in PID Treatment

ParameterThis compoundOrnidazole
Clinical Resolution Rate (%)96.8696.73
Bacteriological Success Rate (%)10089.66
Adverse Events (%)32.7447.06

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound have been extensively evaluated in clinical trials. The drug's high solubility allows for effective absorption and distribution within the body, leading to rapid therapeutic effects. A study reported that the minimum inhibitory concentration values for this compound against various anaerobes ranged from 1 to 8 µg/mL , indicating potent antimicrobial activity . Furthermore, the incidence of drug-related adverse events was approximately 27.43% , with no serious adverse events or deaths reported during trials .

Case Study 1: Efficacy in Clinical Practice

In a clinical setting involving 474 patients with PID treated with this compound, the overall clinical cure rate was 82.83% among those who had not received prior antibiotics . This case study highlights this compound's potential as a first-line treatment option for patients with severe infections resistant to other antibiotics.

Case Study 2: Comparative Effectiveness

Another study compared this compound with metronidazole and ornidazole for treating anaerobic infections. Results indicated that this compound demonstrated superior efficacy in eradicating anaerobic pathogens, suggesting its potential use in broader clinical applications beyond PID .

Wirkmechanismus

Target of Action

Morinidazole is a novel third-generation 5-nitroimidazole-class antimicrobial agent . It is primarily targeted towards anaerobic bacterial infections, including conditions such as appendicitis and pelvic inflammatory disease .

Mode of Action

It is believed to operate in a similar manner to other nitroimidazole antibiotics, such as metronidazole . After administration, this compound enters cells by passive diffusion. An intermediate in the reduction of this compound, which is only made by anaerobic bacteria and protozoa, binds deoxyribonucleic acid and electron-transport proteins of organisms, blocking nucleic acid synthesis . This interaction with its targets leads to changes in the bacterial cell, ultimately resulting in cell death .

Biochemical Pathways

This compound affects the biochemical pathways of anaerobic bacteria and protozoa. The drug interferes with the DNA and protein synthesis in these organisms, preventing their normal function and replication . This inhibition disrupts the growth and spread of the infection .

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the anaerobic bacteria and protozoa. By interfering with the DNA and protein synthesis of these organisms, this compound inhibits their growth and replication, leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the pH level can affect the degradation efficiency of this compound . Furthermore, the presence of other substances in the environment, such as other antibiotics, can potentially influence the action of this compound, possibly leading to antibiotic resistance .

Biochemische Analyse

Biochemical Properties

Morinidazole undergoes extensive metabolism in humans, primarily through glucuronidation . The enzymes responsible for this process are UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 . The nitrogen atom of the morpholine ring, rather than the aliphatic hydroxyl group at the side chain, is glucuronidated to form S-morinidazole glucuronide and R-enantiomer glucuronide .

Cellular Effects

The bactericidal activity of this compound, similar to that of metronidazole (the prototype nitroimidazole antimicrobial), depends on the formation of a redox intermediate metabolite in the bacterium that causes DNA strand breakage, inhibits repair, and ultimately leads to cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level by interfering with the structure of bacterial DNA, causing subsequent cell death . This is achieved through the formation of a redox intermediate metabolite in the bacterium .

Temporal Effects in Laboratory Settings

It is known that this compound glucuronidation followed by renal excretion is the major elimination pathway, accounting for 35% of the dose .

Metabolic Pathways

This compound is involved in the glucuronidation metabolic pathway . This biotransformation is mainly catalyzed by UGT1A9 . The nitrogen atom of the morpholine ring, rather than the aliphatic hydroxyl group at the side chain, is glucuronidated .

Transport and Distribution

It is known that this compound and its metabolites are eliminated in humans primarily via renal excretion .

Vorbereitungsmethoden

Morinidazol kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2-Methyl-5-nitroimidazol mit Morpholin und anschließende Reinigungsschritte beinhaltet . Der Syntheseweg umfasst typischerweise die folgenden Schritte:

    Nitrierung: Die Nitrierung von 2-Methylimidazol zur Bildung von 2-Methyl-5-nitroimidazol.

    Alkylierung: Die Alkylierung von 2-Methyl-5-nitroimidazol mit 3-Chlorpropanol zur Bildung von 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-3-chlorpropan-2-ol.

    Substitution: Die Substitution des Chloratoms durch Morpholin zur Bildung von Morinidazol.

Industrielle Produktionsverfahren beinhalten die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, einschließlich der Kontrolle von Temperatur, Druck und Reaktionszeit .

Analyse Chemischer Reaktionen

Morinidazol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nukleophile wie Amine für die Substitution . Zu den Hauptprodukten, die bei diesen Reaktionen gebildet werden, gehören Morinidazol-N-oxid und Aminoverbindungen .

Biologische Aktivität

Morinidazole is a nitroimidazole derivative that has garnered attention for its antibacterial and antiparasitic properties. It has been primarily studied for its effectiveness in treating pelvic inflammatory disease (PID) and other infections caused by anaerobic bacteria. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, efficacy in clinical studies, and safety profile.

  • Molecular Formula : C₁₁H₁₈N₄O₄
  • Molecular Weight : 270.29 g/mol
  • CAS Number : 92478-27-8
  • Structure :

This compound exhibits its biological activity primarily through the inhibition of nucleic acid synthesis in bacteria and protozoa. It is effective against a range of anaerobic pathogens, including Bacteroides fragilis and Entamoeba histolytica. The compound's high water solubility allows it to be administered intravenously, enhancing its bioavailability in systemic infections.

Efficacy in Clinical Studies

Recent studies have highlighted this compound's effectiveness compared to other nitroimidazoles, particularly metronidazole and ornidazole. A multicenter, double-blind, randomized trial demonstrated that this compound had a clinical resolution rate of 96.86% in PID patients, which was comparable to ornidazole's 96.73% resolution rate but with fewer adverse events reported .

Clinical Trial Data

Study TypeTreatment GroupClinical Success RateBacteriological Success RateAdverse Events (%)
Phase IVThis compound82.49%87.50%27.43%
Phase IIIOrnidazole96.73%89.66%47.06%

The bacteriological success rates were significantly higher for this compound in a microbiologically valid population, indicating its superior efficacy against resistant strains .

Pharmacokinetics

This compound is characterized by a favorable pharmacokinetic profile. It does not significantly interact with the cytochrome P450 enzyme system, reducing the risk of liver function impairment and drug-drug interactions commonly associated with other nitroimidazoles . Its pharmacokinetics were assessed in various studies, showing higher concentrations in the liver and kidneys compared to other organs .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies. The incidence of drug-related adverse events was lower than that observed with ornidazole, with no serious adverse events reported during clinical trials . Common side effects included gastrointestinal disturbances and mild neurological symptoms, which were manageable.

Case Studies

Several case studies have documented the successful use of this compound in treating PID:

  • Case Study 1 : A 30-year-old female with severe PID was treated with intravenous this compound (500 mg twice daily) for 14 days. She exhibited a clinical resolution rate of 85% within one month post-treatment.
  • Case Study 2 : A multicenter trial involving 377 women showed an overall clinical cure rate of 82.83% among those who had not received prior antibiotics.

Eigenschaften

IUPAC Name

1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZGHCHCYRSPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031280
Record name Morinidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92478-27-8
Record name Morinidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092478278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morinidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15098
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Morinidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MORPONIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUPWG40JAL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morinidazole
Reactant of Route 2
Reactant of Route 2
Morinidazole
Reactant of Route 3
Reactant of Route 3
Morinidazole
Reactant of Route 4
Reactant of Route 4
Morinidazole
Reactant of Route 5
Reactant of Route 5
Morinidazole
Reactant of Route 6
Reactant of Route 6
Morinidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.